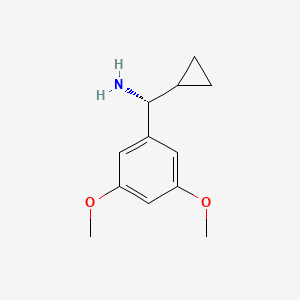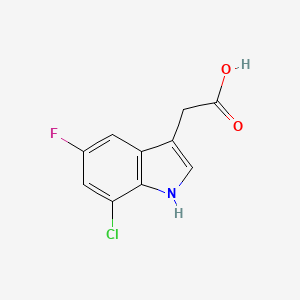
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are found in various natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in 1-propanol under reflux . This method ensures the formation of the indole core, which is then further functionalized to introduce the chloro and fluoro substituents.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify activity.
Substitution: Common in indole chemistry, where substituents on the indole ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups .
Applications De Recherche Scientifique
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-fluoroindole: Another indole derivative with fluorine substitution, used in various chemical syntheses.
7-chloroindole: Shares the chloro substitution, used in medicinal chemistry
Uniqueness
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid is unique due to its specific combination of chloro and fluoro substituents, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C10H7ClFNO2 |
|---|---|
Poids moléculaire |
227.62 g/mol |
Nom IUPAC |
2-(7-chloro-5-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClFNO2/c11-8-3-6(12)2-7-5(1-9(14)15)4-13-10(7)8/h2-4,13H,1H2,(H,14,15) |
Clé InChI |
BPNAJNLEVVPPSX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


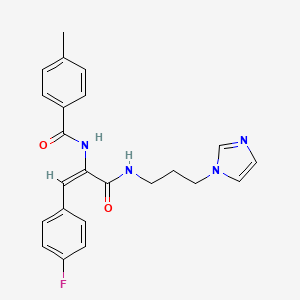
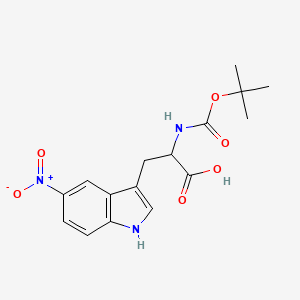

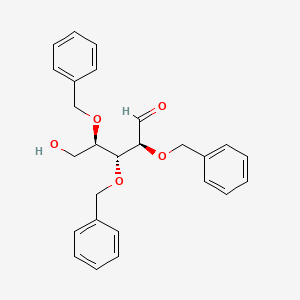

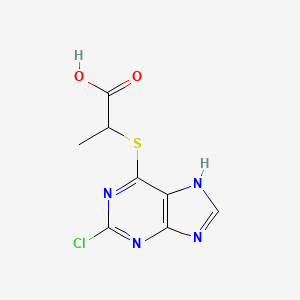
![6-[4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12818926.png)

![2-[(1R,3As,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propan-1-ol](/img/structure/B12818945.png)
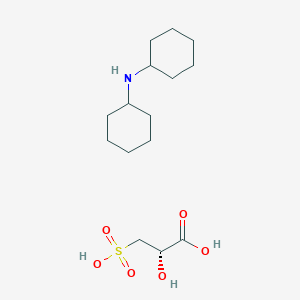
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)

![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
